molecular formula C22H18F3N3O2 B6483845 6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326832-96-5

6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No. B6483845
CAS RN: 1326832-96-5
M. Wt: 413.4 g/mol
InChI Key: ZKLSBHPMGDSETL-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a dihydroquinolinone ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The phenyl and oxadiazole groups can participate in aromatic stacking interactions, which can be important for binding to biological targets. The dihydroquinolinone ring is a common structural motif in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The trifluoromethyl group may introduce some steric hindrance and could influence the overall conformation of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the trifluoromethyl group could potentially undergo nucleophilic substitution reactions, while the oxadiazole ring might be able to participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and lipophilicity .

Scientific Research Applications

Transition Metal-Catalyzed Cross-Coupling Reactions

The compound’s structure includes a trifluoromethyl group, which can serve as an excellent substrate for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s boron-containing moiety can participate in transmetalation, making it a valuable reagent for constructing complex organic molecules.

Drug Design and Medicinal Chemistry

The presence of the morpholin-4-yl group suggests potential applications in drug design. Researchers have found that molecules with a -CF3 group attached to a tertiary stereogenic center can enhance drug potency by interacting with proteins through hydrogen bonding . Investigating this compound’s pharmacological properties could lead to novel drug candidates.

Benzylic Position Reactions

The benzylic position in the compound offers opportunities for various reactions. For instance:

Future Directions

The compound’s unique structure and functional groups suggest that it could have interesting biological activities. Future research could explore its potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can interact with various targets to exhibit pharmacological activities . The exact interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Compounds with a trifluoromethyl group have been found to affect various biochemical pathways . The exact pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit various molecular and cellular effects . The exact effects of this compound’s action would need further investigation.

Action Environment

Environmental factors can significantly impact the action of compounds with a trifluoromethyl group

properties

IUPAC Name

6-methyl-1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2/c1-3-9-28-12-17(19(29)16-10-13(2)7-8-18(16)28)21-26-20(27-30-21)14-5-4-6-15(11-14)22(23,24)25/h4-8,10-12H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLSBHPMGDSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

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